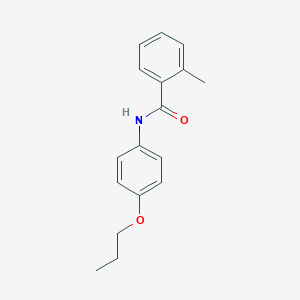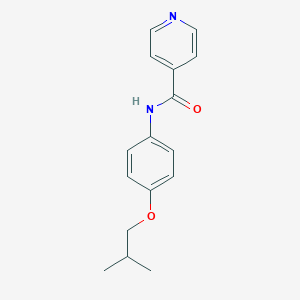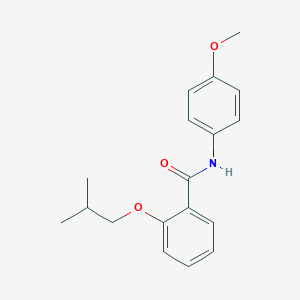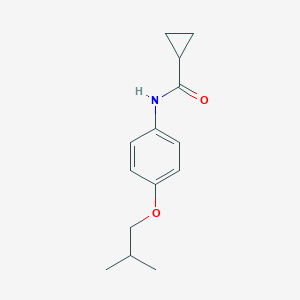![molecular formula C13H15NOS B496154 Metil({[4-(tiofen-2-ilmetoxi)fenil]metil})amina CAS No. 869947-87-5](/img/structure/B496154.png)
Metil({[4-(tiofen-2-ilmetoxi)fenil]metil})amina
Descripción general
Descripción
“Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine” is a chemical compound with the CAS Number: 869947-87-5 . It has a molecular weight of 233.33 . It is an oil in its physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of this compound, has been a topic of interest for many scientists . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The InChI Code of the compound is 1S/C13H15NOS/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 . This indicates the presence of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and complex . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Physical And Chemical Properties Analysis
The compound is an oil in its physical form . The molecular weight of the compound is 233.33 .Aplicaciones Científicas De Investigación
Farmacología
Los tiofenos sustituidos son reconocidos por sus actividades farmacológicas, y muchas moléculas que incorporan el núcleo de tiofeno muestran efectos biológicos significativos .
Dispositivos electrocrómicos
Los copolímeros basados en tiofeno se han utilizado en dispositivos electrocrómicos de alto contraste debido a su capacidad para mostrar cambios de color .
Síntesis de compuestos biológicamente activos
Los derivados de tiofeno juegan un papel crucial para los químicos medicinales en el desarrollo de compuestos con una variedad de efectos biológicos .
Direcciones Futuras
The future directions for the study and application of this compound could involve further exploration of its synthesis methods and potential biological effects. As thiophene derivatives are known to exhibit a variety of biological effects , there could be potential for this compound in medicinal chemistry.
Mecanismo De Acción
Target of Action
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is a complex compound that may interact with various targets in the body. Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives, which are part of this compound, have been known to interact with various biological targets . For instance, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives , it is plausible that this compound could interact with multiple biochemical pathways.
Result of Action
Based on the known effects of thiophene derivatives , it can be inferred that this compound might have potential therapeutic effects.
Análisis Bioquímico
Biochemical Properties
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its thiophene and phenyl groups, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the nature of the binding .
Cellular Effects
Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Propiedades
IUPAC Name |
N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYPRWSBDQWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242301 | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869947-87-5 | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(2-thienylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B496071.png)

![N-[4-(isopentyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B496073.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B496079.png)

![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N-ethylbenzamide](/img/structure/B496082.png)



![N-[4-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B496087.png)
![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)

